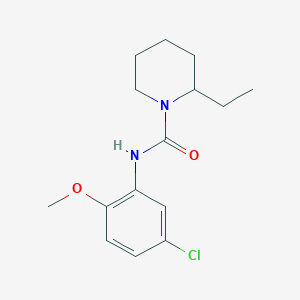![molecular formula C19H19N3OS B5326824 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as DMIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMIT belongs to the class of thioacetamide derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The exact mechanism of action of DMIT is not fully understood, but it is believed to act through multiple pathways. DMIT has been shown to inhibit the activation of NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. It also induces apoptosis by activating caspase-3 and -9 and inhibiting Bcl-2 expression. DMIT has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
DMIT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activation of NF-κB signaling pathway. DMIT has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, DMIT has been reported to improve glucose uptake and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
DMIT has several advantages for lab experiments, including its high purity and stability, making it suitable for various biological assays. It has been shown to exhibit potent biological activities at low concentrations, allowing for the use of lower doses in experiments. However, DMIT has some limitations, including its limited solubility in water, which may require the use of organic solvents for certain experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of DMIT in animal models.
将来の方向性
DMIT has shown promising therapeutic potential for various diseases, including cancer and diabetes. Future studies should focus on elucidating the exact mechanism of action of DMIT and its potential targets. Additionally, further research is needed to determine the optimal dosage and toxicity profile of DMIT in animal models. The development of novel DMIT derivatives with improved solubility and bioavailability may also be a promising direction for future research.
合成法
DMIT can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 2-bromoacetyl chloride to form N-(2,3-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with 4-phenyl-1H-imidazole-2-thiol in the presence of a base to yield DMIT. The synthesis of DMIT has been optimized to obtain high yields and purity, making it suitable for scientific research purposes.
科学的研究の応用
DMIT has been studied for its various biological activities and therapeutic potential. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. DMIT has also been reported to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DMIT has been studied for its anti-diabetic effects by improving glucose uptake and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(14(13)2)21-18(23)12-24-19-20-11-17(22-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJAPWJNOFGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)